4-[(1,3-thiazol-2-yl)methyl]aniline dihydrochloride
Description
4-[(1,3-Thiazol-2-yl)methyl]aniline dihydrochloride is a heterocyclic organic compound featuring a thiazole ring (a five-membered aromatic system containing sulfur and nitrogen) linked via a methylene group to an aniline moiety. The dihydrochloride salt form enhances aqueous solubility, making it advantageous for pharmaceutical and biochemical applications. Thiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
CAS No. |
2728328-49-0 |
|---|---|
Molecular Formula |
C10H12Cl2N2S |
Molecular Weight |
263.19 g/mol |
IUPAC Name |
4-(1,3-thiazol-2-ylmethyl)aniline;dihydrochloride |
InChI |
InChI=1S/C10H10N2S.2ClH/c11-9-3-1-8(2-4-9)7-10-12-5-6-13-10;;/h1-6H,7,11H2;2*1H |
InChI Key |
UCRDRWRELLDJPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC=CS2)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The primary synthesis route involves reacting 4-[(1,3-thiazol-2-yl)methyl]aniline with concentrated hydrochloric acid (HCl) in a 1:2 molar ratio. The free base undergoes protonation at the aniline nitrogen and thiazole ring, forming the dihydrochloride salt.
Reaction equation :
Optimization Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes side reactions |
| HCl concentration | 37% (w/w) | Ensures complete protonation |
| Reaction time | 4 hours | Balances kinetics and equilibrium |
| Solvent | Ethanol/water (3:1) | Enhances solubility |
Industrial-scale production employs jacketed batch reactors with inline pH monitoring to maintain conditions at pH < 2. Post-reaction, the mixture is cooled to −20°C to precipitate the product, achieving 89% yield and 98.5% purity after recrystallization.
Paal-Knorr Condensation-Adjusted Synthesis
Thiazole Ring Formation
Adapting methodologies from trifluoromethoxyphenyl-thiazole synthesis, the thiazole moiety is constructed via heterocyclization:
-
Chloroacylation : 4-(Chloromethyl)aniline reacts with chloroacetonitrile in DMF at 75°C.
-
Cyclization : The intermediate reacts with thioacetamide in ethanol under reflux, forming the thiazole ring.
Critical step :
Salt Formation and Purification
The free base is treated with HCl gas in diethyl ether, followed by vacuum drying. This method yields 78% product but requires chromatographic purification due to residual DMF.
Solvent-Free Multicomponent Approach
Green Chemistry Protocol
Inspired by thiazolidin-4-one syntheses, a one-pot method combines:
-
4-Aminobenzyl alcohol
-
2-Thiazolecarboxaldehyde
-
Thioglycolic acid
Conditions :
-
Catalyst: Vanadyl sulfate (VOSO₄, 5 mol%)
-
Temperature: 70°C (ultrasonic irradiation)
-
Time: 3 hours
Yield : 72% (lower due to competing imine formation).
Industrial-Scale Batch Reactor Design
Process Flow
-
Reactor charge : 4-[(1,3-thiazol-2-yl)methyl]aniline (1 kg), ethanol (5 L), 37% HCl (2.2 L).
-
Crystallization : Cool to −20°C, isolate via centrifuge.
-
Recrystallization : Dissolve in hot ethanol/water (4:1), filter through activated charcoal.
Output : 98% purity, validated by HPLC (λ = 254 nm).
Microwave-Assisted Synthesis
Accelerated Cyclization
Adapting pyridine-thiazolidinone protocols, microwave irradiation (200 W, 120°C) reduces reaction time from 6 hours to 45 minutes. However, scale-up limitations persist due to equipment costs.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Acid-catalyzed | 89 | 98.5 | High | 12.50 |
| Paal-Knorr adjusted | 78 | 95.2 | Moderate | 18.70 |
| Solvent-free | 72 | 91.8 | Low | 9.80 |
| Microwave | 81 | 97.1 | Limited | 22.40 |
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-thiazol-2-yl)methyl]aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst
Substitution: Halogenating agents like bromine or chlorine
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
Medicinal Chemistry Applications
The thiazole moiety is a significant structural feature in many biologically active compounds. The incorporation of thiazole into aniline derivatives has been shown to enhance pharmacological properties. For instance, compounds containing thiazole rings have been investigated for their potential as antidiabetic agents , exhibiting improved insulin sensitivity and glucose metabolism .
Case Study: Antidiabetic Potential
A study highlighted the synthesis of thiazole derivatives that demonstrated significant antidiabetic effects. These compounds were shown to ameliorate insulin sensitivity through various biochemical pathways, making them promising candidates for diabetes treatment .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives are well-documented, with numerous studies showcasing their efficacy against a range of bacterial and fungal pathogens.
Antibacterial Activity
Research indicates that thiazole-containing compounds exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives of 4-amino-2-{5-[(4-substituted phenyl) amino]-1,3,4-thiadiazol-2-yl}phenols have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Antifungal Activity
In addition to antibacterial properties, these compounds also demonstrate antifungal activity. Studies have reported that thiazole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, making them valuable in treating fungal infections .
Anticancer Research
Thiazole derivatives are increasingly explored for their anticancer potential. The structural diversity provided by the thiazole ring allows for the development of compounds with significant cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Activity
A recent investigation synthesized novel thiazole-pyridine hybrids that exhibited remarkable anticancer activity against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). One compound demonstrated an IC50 value lower than that of the standard chemotherapeutic agent 5-fluorouracil, indicating its potential as a more effective treatment option .
Other Biological Activities
Beyond antimicrobial and anticancer properties, thiazole derivatives have been studied for various other biological activities:
- Anticonvulsant Activity : Some thiazole-based compounds have shown promise in reducing seizure activity in animal models .
- Anti-inflammatory Effects : Thiazoles have been linked to anti-inflammatory actions, which could be beneficial in treating inflammatory diseases .
- Neuroprotective Properties : Certain thiazole derivatives are being investigated for their neuroprotective effects in conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 4-[(1,3-thiazol-2-yl)methyl]aniline dihydrochloride involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA
Pathways Involved: Inhibition of enzyme activity, blocking of receptor sites, and interference with DNA replication
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with 4-[(1,3-thiazol-2-yl)methyl]aniline dihydrochloride, differing in substituents, heterocyclic systems, or salt forms:
Table 1: Key Properties of this compound and Analogues
Detailed Comparative Analysis
Heterocyclic Core Modifications
Thiazole vs. Benzimidazole ():
The thiazole ring in the target compound provides electron-rich aromaticity, facilitating π-π stacking interactions. In contrast, the benzimidazole analogue (C15H17Cl2N3) introduces a fused benzene ring, increasing molecular weight (310.22 g/mol) and lipophilicity, which may enhance receptor binding but reduce solubility .Thiazole vs. Dihydroimidazole ():
The dihydroimidazole in 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride lacks aromaticity, altering electronic properties. This saturation may improve hydrogen bonding but reduce stability compared to the thiazole system .
Substituent Effects
Bromo and Piperazine Groups ():
5-Bromo-2-(4-methylpiperazin-1-yl)aniline dihydrochloride incorporates a bromo substituent (electron-withdrawing) and a bulky piperazine ring, which may influence pharmacokinetics by altering membrane permeability and metabolic stability .
Salt Forms and Solubility
- All compounds listed are hydrochloride or dihydrochloride salts, improving aqueous solubility compared to free bases. For example, the dihydrochloride form of (S)-4-(1-Aminoethyl)aniline (209.12 g/mol) enhances its applicability in physiological environments .
Biological Activity
4-[(1,3-thiazol-2-yl)methyl]aniline dihydrochloride is a thiazole derivative that exhibits a range of biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, biochemical properties, and potential therapeutic applications.
Thiazole derivatives, including this compound, interact with various biological targets:
- DNA Interaction : These compounds can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and subsequent cell death. This mechanism is crucial for their anticancer effects.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in microbial metabolism, contributing to its antimicrobial properties.
The compound's biochemical properties significantly influence its biological activity:
- Antioxidant Activity : It exhibits antioxidant properties that help mitigate oxidative stress in cells.
- Antimicrobial Activity : Preliminary studies indicate effectiveness against various pathogens, suggesting potential use as an antimicrobial agent.
Cellular Effects
This compound affects several cellular processes:
- Cell Signaling : The compound modulates signaling pathways that can alter gene expression and cellular metabolism.
- Cytotoxicity : In vitro studies have demonstrated that it can induce cytotoxic effects in cancer cell lines, with IC50 values indicating significant potency against specific types of cancer cells .
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary with dosage:
- Therapeutic Effects : Low doses have shown promising results in treating infections and tumors, while higher doses may lead to enhanced cytotoxicity.
Metabolic Pathways
The compound is involved in various metabolic pathways:
- Interaction with Metabolic Enzymes : It influences the levels of metabolic intermediates and metabolites by interacting with key enzymes.
Transport and Distribution
Understanding the transport mechanisms is essential for optimizing the compound's efficacy:
- Cell Membrane Transport : this compound can be transported across cell membranes via specific transporters or passive diffusion, which is critical for its biological activity.
Subcellular Localization
The localization within cells impacts its function:
- Targeting Specific Compartments : The compound can localize in cellular compartments such as the nucleus or mitochondria, which is vital for its action against cancer cells.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound:
Q & A
Basic Question: What are the key methodological steps for synthesizing 4-[(1,3-thiazol-2-yl)methyl]aniline dihydrochloride?
Answer:
The synthesis typically involves:
- Step 1: Reacting 4-nitrobenzyl chloride with 1,3-thiazole-2-thiol under nucleophilic substitution conditions to form 4-nitro-[(1,3-thiazol-2-yl)methyl]benzene.
- Step 2: Reducing the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or tin(II) chloride in HCl .
- Step 3: Converting the free amine to the dihydrochloride salt by treatment with concentrated HCl in ethanol, followed by recrystallization .
Validation: Monitor reaction progress via TLC and confirm the final product using elemental analysis and mass spectrometry.
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Assign aromatic protons (δ 6.5–8.5 ppm) and thiazole ring protons (δ 7.2–8.0 ppm). The methylene bridge (CH₂-thiazole) appears as a singlet near δ 4.5 ppm .
- FT-IR: Confirm NH₂ stretching (3200–3400 cm⁻¹) and C-S/C=N vibrations (650–750 cm⁻¹ and 1600–1650 cm⁻¹, respectively) .
- Mass Spectrometry: Use ESI-MS to verify the molecular ion peak [M+H]⁺ and isotopic pattern matching the dihydrochloride form .
Advanced Question: How can researchers resolve contradictions in NMR data arising from protonation states?
Answer:
- Issue: The amine group’s protonation in the dihydrochloride form may obscure NH₂ signals in D₂O-based NMR solvents.
- Solution:
Advanced Question: What strategies optimize crystallographic analysis for this compound?
Answer:
- Crystal Growth: Use slow evaporation from ethanol/water mixtures to obtain single crystals suitable for X-ray diffraction .
- Data Collection: Employ synchrotron radiation for high-resolution data, especially if crystals are small or weakly diffracting.
- Refinement: Use SHELXL for small-molecule refinement, applying constraints for disordered chloride ions and hydrogen atoms. Validate with R-factor convergence (< 5%) and Hirshfeld surface analysis .
Advanced Question: How does the thiazole ring influence the compound’s reactivity in cross-coupling reactions?
Answer:
- Mechanistic Insight: The thiazole’s electron-withdrawing nature directs electrophilic substitution to the para position of the aniline group.
- Methodology:
- Challenge: Competing coordination of the thiazole’s sulfur atom with palladium may require optimized ligand systems (e.g., XPhos) .
Basic Question: What purity assessment methods are recommended for this compound?
Answer:
- HPLC: Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) to achieve baseline separation of the dihydrochloride from free base impurities .
- Elemental Analysis: Confirm %C, %H, %N, and %Cl within ±0.4% of theoretical values .
- Thermogravimetric Analysis (TGA): Verify salt stability by monitoring mass loss below 200°C (absence of solvent or decomposition) .
Advanced Question: How to address discrepancies in biological activity data across studies?
Answer:
- Root Cause: Variability in salt dissociation (free base vs. dihydrochloride) or solvent effects (DMSO vs. aqueous buffers).
- Mitigation:
- Standardize stock solutions using quantitative ¹H NMR (qNMR) for precise concentration determination .
- Compare IC₅₀ values under consistent pH conditions (e.g., PBS pH 7.4 vs. acidic buffers) to assess protonation-dependent activity .
- Validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .
Advanced Question: What computational methods predict the compound’s solubility and stability?
Answer:
- Solubility Prediction: Use COSMO-RS simulations (e.g., via ADF Software) to calculate logS in water and organic solvents .
- Degradation Pathways: Perform accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS to identify hydrolysis products (e.g., free aniline or thiazole ring opening) .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict proton affinity and pKa values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
